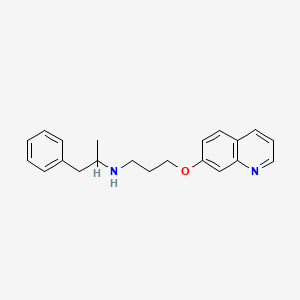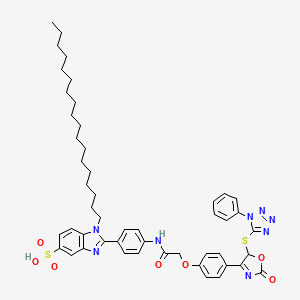
2-(4-(((4-(2,5-Dihydro-2-oxo-5-((1-phenyl-1H-tetrazol-5-yl)thio)-4-oxazolyl)phenoxy)acetyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(((4-(2,5-Dihydro-2-oxo-5-((1-phenyl-1H-tetrazol-5-yl)thio)-4-oxazolyl)phenoxy)acetyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((4-(2,5-Dihydro-2-oxo-5-((1-phenyl-1H-tetrazol-5-yl)thio)-4-oxazolyl)phenoxy)acetyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as condensation, acylation, and sulfonation. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(((4-(2,5-Dihydro-2-oxo-5-((1-phenyl-1H-tetrazol-5-yl)thio)-4-oxazolyl)phenoxy)acetyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(4-(((4-(2,5-Dihydro-2-oxo-5-((1-phenyl-1H-tetrazol-5-yl)thio)-4-oxazolyl)phenoxy)acetyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(((4-(2,5-Dihydro-2-oxo-5-((1-phenyl-1H-tetrazol-5-yl)thio)-4-oxazolyl)phenoxy)acetyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
2-Pyrrolidone: An organic compound with various industrial applications.
Uniqueness
2-(4-(((4-(2,5-Dihydro-2-oxo-5-((1-phenyl-1H-tetrazol-5-yl)thio)-4-oxazolyl)phenoxy)acetyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid is unique due to its complex structure, which combines multiple functional groups and allows for diverse chemical reactivity and applications. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from simpler compounds.
Properties
CAS No. |
68978-46-1 |
|---|---|
Molecular Formula |
C49H58N8O7S2 |
Molecular Weight |
935.2 g/mol |
IUPAC Name |
1-octadecyl-2-[4-[[2-[4-[2-oxo-5-(1-phenyltetrazol-5-yl)sulfanyl-5H-1,3-oxazol-4-yl]phenoxy]acetyl]amino]phenyl]benzimidazole-5-sulfonic acid |
InChI |
InChI=1S/C49H58N8O7S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-33-56-43-32-31-41(66(60,61)62)34-42(43)51-46(56)37-23-27-38(28-24-37)50-44(58)35-63-40-29-25-36(26-30-40)45-47(64-49(59)52-45)65-48-53-54-55-57(48)39-21-18-17-19-22-39/h17-19,21-32,34,47H,2-16,20,33,35H2,1H3,(H,50,58)(H,60,61,62) |
InChI Key |
DRCNWDNZGJQRLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=C(C=C(C=C2)S(=O)(=O)O)N=C1C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)C5=NC(=O)OC5SC6=NN=NN6C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


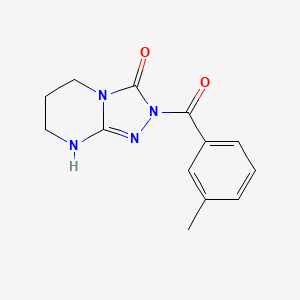
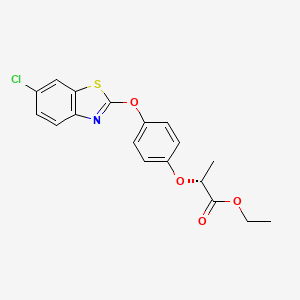
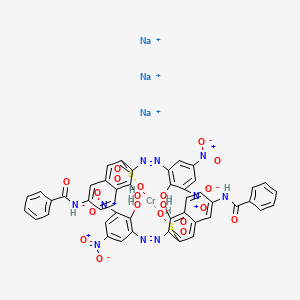
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187623.png)
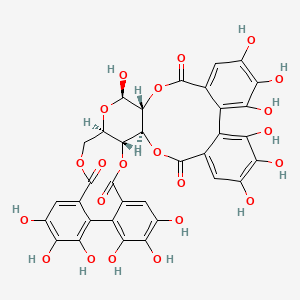
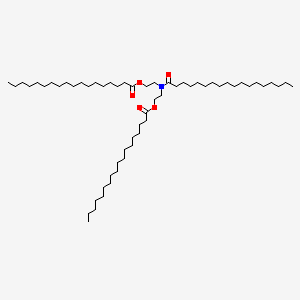

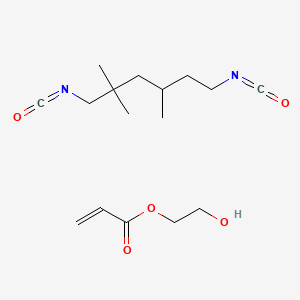
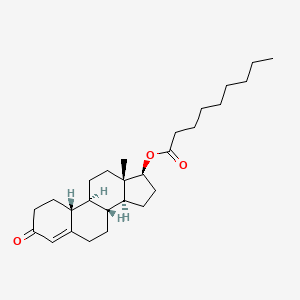
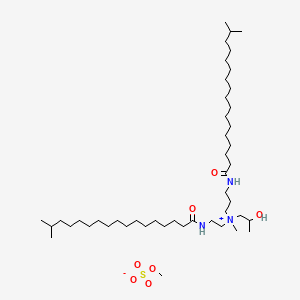
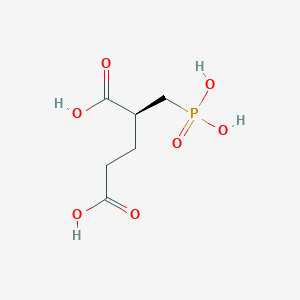
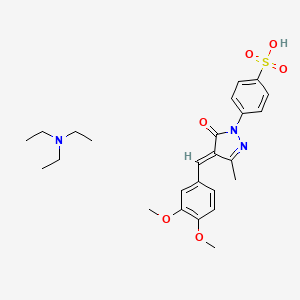
![hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B15187675.png)
